An In-Depth Technical Guide to 2,2,2-Trifluoroethanesulfonyl Chloride (CAS: 1648-99-3)
An In-Depth Technical Guide to 2,2,2-Trifluoroethanesulfonyl Chloride (CAS: 1648-99-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 2,2,2-trifluoroethanesulfonyl chloride, a key reagent in modern organic and medicinal chemistry.
Core Properties
2,2,2-Trifluoroethanesulfonyl chloride, commonly known as tresyl chloride, is a highly reactive organosulfur compound valued for its ability to introduce the 2,2,2-trifluoroethanesulfonyl (tresyl) group into molecules.[1] This functionalization is particularly relevant in pharmaceutical and materials science, as the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and biological activity.[2][3] The compound is a colorless to pale yellow liquid that is sensitive to moisture.[4][5]
Physical and Chemical Properties
The key physical and chemical properties of 2,2,2-trifluoroethanesulfonyl chloride are summarized in the table below.
| Property | Value | References |
| CAS Number | 1648-99-3 | [6] |
| Molecular Formula | C₂H₂ClF₃O₂S | [6] |
| Molecular Weight | 182.55 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 140-141 °C (at atmospheric pressure) | [6] |
| 64-67 °C (at 45 mmHg) | [6] | |
| Density | 1.651 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.388 | [6] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |
| SMILES | C(C(F)(F)F)S(=O)(=O)Cl | [7] |
| InChI Key | CXCHEKCRJQRVNG-UHFFFAOYSA-N | [6] |
Safety and Handling
2,2,2-Trifluoroethanesulfonyl chloride is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, should be worn at all times.[6] It is highly reactive with water and nucleophiles, releasing hydrogen chloride gas upon contact.[4]
| Hazard Information | Details | References |
| GHS Pictogram | GHS05 (Corrosion) | [6] |
| Signal Word | Danger | [6] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [6][7] |
| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [6] |
| Storage | Store in a cool, dry, well-ventilated place at 2-8°C | [6] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols | [1] |
Synthesis and Reactivity
The primary utility of 2,2,2-trifluoroethanesulfonyl chloride lies in its strong electrophilic nature, which facilitates the formation of sulfonamides and sulfonate esters.[4]
General Synthesis Pathway
Caption: Generalized workflow for the synthesis of a sulfonyl chloride.
Key Reactions: Sulfonamide and Sulfonate Ester Formation
2,2,2-Trifluoroethanesulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamides, and with alcohols to yield sulfonate esters. These reactions typically proceed via a nucleophilic attack on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride, which is scavenged by a base such as pyridine or triethylamine.
Caption: Reaction pathway for sulfonamide or sulfonate ester formation.
Experimental Protocols
Illustrative Synthesis of a Sulfonyl Chloride: p-Toluenesulfonyl Chloride
This procedure details the preparation of p-toluenesulfonyl chloride from toluene and chlorosulfonic acid.
-
Materials:
-
Toluene
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride
-
-
Procedure:
-
In a 5-L flask equipped with a mechanical stirrer, separatory funnel, and an exit tube, place 3.5 kg of chlorosulfonic acid.
-
Cool the flask and slowly add 780 g of toluene with continuous stirring, maintaining the temperature between 20-25°C. The addition typically takes 2-3 hours.
-
After the addition is complete, stir the mixture for an additional hour.
-
Pour the reaction mixture onto 6-7 kg of crushed ice with stirring.
-
Separate the oily layer of p-toluenesulfonyl chloride.
-
Wash the crude product with cold water, followed by a solution of sodium bicarbonate, and then again with cold water.
-
Dissolve the washed product in carbon tetrachloride and dry over anhydrous calcium chloride.
-
Filter the solution and remove the carbon tetrachloride by distillation.
-
Distill the residue under reduced pressure to obtain pure p-toluenesulfonyl chloride.
(Adapted from Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 1, p.145 (1921).)
-
Illustrative Synthesis of a Sulfonamide: N-Benzyl-p-toluenesulfonamide
This procedure describes the reaction of p-toluenesulfonyl chloride with benzylamine.
-
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (10%)
-
Sodium hydroxide solution (5%)
-
Ethanol
-
-
Procedure:
-
In a 500-mL flask, dissolve 57 g (0.3 mole) of p-toluenesulfonyl chloride in 150 mL of diethyl ether.
-
To this solution, add a mixture of 32.1 g (0.3 mole) of benzylamine and 23.7 g (0.3 mole) of pyridine, with cooling to maintain a moderate temperature.
-
After the addition, allow the mixture to stand for 30 minutes.
-
Wash the ether solution successively with 100-mL portions of 10% hydrochloric acid until the washings are acidic, then with 5% sodium hydroxide solution, and finally with water.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Evaporate the ether to obtain the crude N-benzyl-p-toluenesulfonamide.
-
Recrystallize the crude product from ethanol to yield pure N-benzyl-p-toluenesulfonamide.
(Adapted from Organic Syntheses, Coll. Vol. 2, p.42 (1943); Vol. 15, p.1 (1935).)
-
Applications in Research and Development
The unique properties imparted by the tresyl group make 2,2,2-trifluoroethanesulfonyl chloride a valuable reagent in several areas:
-
Drug Discovery: The introduction of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[4] Sulfonamides derived from this reagent are key components in a variety of therapeutic agents.[3]
-
Agrochemicals: Derivatives of 2,2,2-trifluoroethanesulfonyl chloride are utilized in the development of novel herbicides and pesticides.[8]
-
Materials Science: This compound is used to functionalize polymers, enhancing properties such as thermal stability and hydrophobicity.[8]
-
Protecting Group Chemistry: The tresyl group can serve as a protecting group for alcohols and amines in multi-step organic synthesis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. repository.rit.edu [repository.rit.edu]
- 7. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
